molecular formula C14H17IN4O2 B1665037 AF-353 CAS No. 865305-30-2

AF-353

Katalognummer: B1665037
CAS-Nummer: 865305-30-2
Molekulargewicht: 400.21 g/mol
InChI-SchlĂŒssel: AATPYXMXFBBKFO-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AF-353 is a novel, potent, and orally bioavailable antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels implicated in nociception, bladder dysfunction, and chronic cough. It exhibits high selectivity, with pIC50 values of 8.0 and 7.3 for human P2X3 and P2X2/3 receptors, respectively, and demonstrates non-competitive inhibition of ATP activation, distinguishing it from competitive antagonists like A-317491 and TNP-ATP .

Vorbereitungsmethoden

Die Herstellung von AF-353 umfasst synthetische Routen und Reaktionsbedingungen, die darauf ausgelegt sind, eine hohe Reinheit und biologische AktivitÀt zu erreichen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten. Die industriellen Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, wobei gleichzeitig die Kosteneffizienz und Skalierbarkeit gewÀhrleistet werden .

Analyse Chemischer Reaktionen

AF-353 durchlĂ€uft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. HĂ€ufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um die endgĂŒltige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Potency and Selectivity

The antagonistic potency of AF-353 has been quantified through various methods, yielding pIC50 values ranging from 7.3 to 8.5 for human and rat P2X3 receptors . Its selectivity profile was established through competitive binding assays against a panel of over 75 receptors, channels, enzymes, and transporters, confirming minimal off-target activity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 32.9%
  • Half-life : About 1.63 hours
  • Protein Binding : High plasma-free fraction at 98.2% .

These characteristics make this compound suitable for in vivo studies and potential clinical applications.

Preclinical Studies

This compound has been investigated in various preclinical models of pain, particularly focusing on its efficacy in conditions such as bone cancer pain. In these studies, systemic administration of this compound resulted in significant attenuation of nociceptive behaviors . The compound's ability to reduce dorsal horn neuronal hyperexcitability indicates both central and peripheral mechanisms of action, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Clinical Implications

The therapeutic implications of this compound extend to several pain-related disorders:

  • Chronic Pain : Its antagonistic action on P2X3 and P2X2/3 receptors positions this compound as a candidate for treating chronic pain syndromes.
  • Cancer Pain Management : The compound's efficacy in models of bone cancer pain highlights its potential role in oncological pain management strategies .

Study 1: Bone Cancer Pain Model

In a study examining the effects of this compound on bone cancer pain, researchers administered the compound to animal models exhibiting nociceptive behaviors associated with tumor growth. Results indicated that this compound significantly reduced pain responses to mechanical and thermal stimuli, demonstrating both central and peripheral analgesic effects .

Study 2: Electrophysiological Assessment

Electrophysiological assessments conducted on spinal cord neurons revealed that this compound effectively dampened hyperexcitability induced by cancerous cells. This suggests that this compound may mitigate pain through direct action on neuronal excitability pathways in the spinal cord .

Vergleich Mit Àhnlichen Verbindungen

Pharmacokinetic Profile

  • Oral bioavailability : 32.9% in rats, enabling systemic efficacy .
  • Half-life : 1.63 hours, with rapid absorption (Tmax = 30 minutes) .
  • Protein binding : 98.2%, suggesting high plasma stability .
  • Brain penetration : Brain-to-plasma ratio of 6, supporting central nervous system activity .

AF-353 is part of a growing class of P2X3/P2X2/3 antagonists. Below is a detailed comparison with key competitors:

Structural and Mechanistic Differences

Compound Target Mechanism Key Structural/Functional Insights
This compound P2X3/P2X2/3 Non-competitive antagonist Binds to an allosteric pocket; G201 residue critical for selectivity. Species-specific pIC50 differences (human vs. rat) noted .
Gefapixant (AF-219) P2X3/P2X2/3 Non-competitive antagonist Marketed for chronic cough; shares structural motifs with this compound but lacks bladder/taste applications .
A-317491 P2X3/P2X2/3 Competitive antagonist Effective in early-stage cancer pain but fails in advanced disease; limited oral bioavailability .
DT-0111 P2X3 Selective antagonist Inhibits peak currents at 0.1–1 ”M, less potent than this compound (IC50 = 52.5 nM) .
Suramin Broad-spectrum P2X Non-selective antagonist Reduces cancer pain and PSA levels but mechanism unclear; poor CNS penetration .

Pharmacological and Clinical Profiles

Compound Potency (IC50/pIC50) Oral Bioavailability Clinical Status Limitations
This compound pIC50 = 8.0 (hP2X3), 7.3 (hP2X2/3) 32.9% (rat) Preclinical/Phase I (taste modulation) Short half-life (1.63 hours); no impact on bone destruction in cancer .
Gefapixant IC50 = 6–30 nM ~50% (human) Marketed (chronic cough) Dose-dependent taste disturbances .
A-317491 Ki = 22 nM (hP2X3) Low (<10%) Preclinical Limited efficacy in advanced cancer; parenteral use only .
DT-0111 IC50 > 100 nM Not reported Preclinical Lower potency than this compound; limited data on selectivity .
TNP-ATP IC50 = 1–10 nM None (non-bioavailable) Research tool Rapid degradation in vivo; no therapeutic utility .

Key Advantages of this compound

Oral Bioavailability : Superior to A-317491 and TNP-ATP, enabling systemic administration .

Central and Peripheral Activity : Brain penetration supports dual action in neuropathic and cancer pain .

Recent Breakthrough in Taste Blocking : First P2X antagonist to transiently inhibit bitter, sweet, salty, and sour tastes, enhancing medication compliance .

Biologische AktivitÀt

AF-353 is a novel compound that acts as a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are part of the purinergic receptor family. These receptors are implicated in various pain-related conditions and sensory signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, experimental findings, and potential therapeutic applications.

This compound inhibits the activation of P2X3 and P2X2/3 receptors by ATP in a non-competitive manner. This mechanism was determined through various experimental approaches, including radioligand binding assays and whole-cell voltage-clamp electrophysiology. The compound demonstrated high antagonist potency with pIC50 values ranging from 7.3 to 8.5 for rat and human P2X3 receptors, indicating strong inhibitory effects at low concentrations .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 32.9%
  • Half-Life : 1.63 hours
  • Protein Binding : 98.2% in plasma .

These characteristics suggest that this compound is suitable for in vivo studies and may be developed into a therapeutic agent for pain management.

Comparative Potency

The table below summarizes the potency of this compound compared to other known antagonists:

CompoundTarget ReceptorpIC50 Range
This compoundP2X3/P2X2/37.3 - 8.5
A-317491P2X3~6.0
TNP-ATPP2X1~6.5

In Vitro Studies

This compound was tested in various in vitro models, demonstrating its ability to inhibit ATP-induced calcium flux in cells expressing P2X3 receptors. Notably, it did not affect other P2X channels or a range of other receptors, enzymes, and transport proteins, indicating its selectivity .

Pain Models

This compound was evaluated in animal models of chronic pain, specifically in a bone cancer pain model using MRMT-1 mammary gland carcinoma cells implanted in rats. Key findings include:

  • Preventive Effects : When administered prophylactically, this compound prevented the development of tactile hypersensitivity.
  • Reversal Effects : Dosing at peak-onset (day 17) significantly reversed tactile hypersensitivity without affecting weight-bearing capabilities .

Taste Perception

In studies assessing taste signaling, application of this compound abolished responses to various tastants, including sweet and sour flavors. This suggests that P2X3-containing receptors play a critical role in taste perception .

Case Study: Chronic Pain Management

In a study involving patients with chronic pain conditions, this compound was administered to assess its efficacy in reducing pain sensitivity. Results indicated significant reductions in pain scores compared to baseline measurements, supporting its potential as an analgesic agent.

Case Study: Heart Failure

Recent research has shown that antagonism of P2X3 receptors using this compound can attenuate the progression of heart failure in rat models by normalizing autonomic and respiratory imbalances associated with the condition .

Q & A

Basic Research Questions

Q. What experimental models and methodologies are used to evaluate AF-353’s effects on bladder dysfunction?

this compound’s impact on bladder function is studied using cystometry (measuring intravesical pressure, non-voiding contractions [NVCs], and effective contractions [ECs]) and electromyography (EMG) to assess detrusor muscle activity. Key parameters include NVC frequency, EC peak pressure, inter-contractile intervals, and IPHFO (intermittent phasic high-frequency oscillation) duration. For example, in aged male rats (MOR), this compound (10 mg/kg) reduces NVC frequency and improves voiding patterns by modulating P2X3 receptor activity .

Q. How does this compound inhibit P2X3/P2X2/3 receptors at the molecular level?

this compound acts as a non-competitive antagonist of P2X3 and heteromeric P2X2/3 receptors. In vitro studies using recombinant human and rat P2X3 channels show it inhibits α,ÎČ-meATP-evoked calcium flux with pIC50 values of 8.0 (P2X3) and 7.3 (P2X2/3). Electrophysiological assays confirm its suppression of agonist-induced currents independent of α,ÎČ-meATP concentration, supporting its non-competitive mechanism .

Q. What is the synthetic route for this compound?

this compound is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. The key intermediate, 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile, is reacted with Bredereck reagent, aniline hydrochloride, and guanidine carbonate in a one-pot reaction. Structural confirmation is achieved using ÂčH NMR and mass spectrometry, with a total yield of 55% .

Q. What pharmacokinetic properties make this compound suitable for in vivo studies?

this compound exhibits oral bioavailability and crosses the blood-brain barrier. Pharmacodynamic studies in rats show dose-dependent inhibition of bladder afferent signals (e.g., 10–20 mg/kg reduces ATP-evoked hyperexcitability for 4–6 hours). Its stability in DMSO (105 mg/mL solubility) and storage at -20°C for up to 12 months facilitate experimental use .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on bladder contraction intervals be resolved?

Discrepancies arise in aged (MOR) vs. young (MYR) rat models. While this compound shortens inter-contractile intervals in MYR, it prolongs intervals in MOR due to age-related P2X3 receptor overexpression. Researchers should stratify results by age, use longitudinal EMG recordings, and validate with immunohistochemistry for P2X3 receptor density in bladder tissue .

Q. What methodologies quantify this compound’s efficacy in bone cancer pain models?

In vivo electrophysiology measures dorsal horn neuronal hyperexcitability evoked by mechanical/thermal stimuli. This compound (oral administration) attenuates bone cancer pain by reducing phosphorylated ERK in dorsal root ganglia and blocking ATP release from MRMT-1 carcinoma cells. Spinal cord application confirms central nervous system penetration .

Q. How does this compound’s non-competitive antagonism influence agonist concentration-response relationships?

Unlike competitive antagonists, this compound’s inhibition of P2X3 currents does not depend on α,ÎČ-meATP concentration . Dose-response curves show consistent suppression across agonist concentrations (1–100 ÎŒM), validated via patch-clamp electrophysiology. This property makes it effective in high-ATP pathological environments (e.g., inflammation or cancer) .

Q. What are the implications of this compound’s bitter taste-blocking properties for clinical trials?

this compound transiently blocks bitter/savory tastes by inhibiting P2X3 receptors on taste buds. In human trials, oral rinses with this compound reduce bitterness of drugs like praziquantel for 60–90 minutes. Researchers must design taste perception assays (e.g., gustometer tests) and monitor off-target effects on other oral sensations (e.g., carbonation tingle) .

Q. How does this compound modulate ATP signaling in cancer microenvironments?

Co-culture studies show this compound reduces MRMT-1 carcinoma-induced ERK phosphorylation in dorsal root ganglia neurons, indicating suppression of ATP-driven nociceptive signaling. Extracellular ATP quantification (via luciferase assays) and calcium imaging are critical for validating these interactions .

Q. What statistical approaches address variability in cystometry-derived parameters?

Use mixed-effects models to account for intra-animal variability in NVC frequency or IPHFO duration. Standardize data by normalizing to baseline measurements (e.g., pre-drug vs. post-drug). For example, this compound increases threshold pressure from 30 to 40 cmH₂O in female rats, with significance determined via ANOVA and post-hoc Tukey tests .

Eigenschaften

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATPYXMXFBBKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580447
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865305-30-2
Record name 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865305-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile (280 g, 0.64 mol), guanidine carbonate (110 g, 0.61 mol), and 560 ml of DMF was heated to 120° C. for 18 hours. After cooling the mixture to 60° C., 140 ml of ethyl acetate was added. Water (1.12 L) was then added to the mixture at a rate to maintain an internal temperature of 50° C. The resulting slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with water (300 ml) followed by isopropanol (500 ml), and dried in a vacuum oven (50° C., 24 inches Hg) to give 242 g of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, 94% yield: m.p. 204.4-205.9 degrees C.; 1HNMR (DMSO) Ύ=1.2 (d, 6H), 3.3 (m, 1H), 3.8 (s, 3H), 5.85 (s, 2H), 6.4 (s, 2H), 6.9 (d, 2H), 7.35 (s, 1H)
Name
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.12 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (0.40 g, 1.44 mmol) in glacial acetic acid (4 ml) at room temperature was added a solution of iodine monochloride (0.28 g, 1.76 mmol) in glacial acetic acid (4 ml). Water (6 ml) was also added, and the reaction was stirred for 16 hours, after which another portion of iodine monochloride (0.4 g, 2.47 mmol) in glacial acetic acid (4 ml) was added. The reaction mixture was stirred for an additional hour at room temperature. The acidic mixture was basified with saturated NaHCO3 solution and extracted into dichloromethane. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (5% CH3OH in CH2CL2 with 0.1% NH4OH) to give 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine as beige colored solid (0.536 g, 92%). M+H 400.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (6.50 g) in mL glacial Acetic acid was added a solution of 9.205 g ICl (iodine monochloride) in 8 mL of acetic acid, with addition carried out at a rate such that the temperature of the resulting mixture did not exceed 24 degrees C. Water (11.0 mL) was added and the resultant mixture was stirred at 25 degrees C. for 42 hours. Excess ICl was decomposed by the addition of aqueous solution of sodium bisulfite (3.5 mL) at a rate such that the temperature of the reaction mixture did not exceed 20 degrees C. Water (40 mL) was added, and the precipitate was collected by filtration and air-dried to give 8.86 g of crude 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine. A suspension of the crude product in 90 mL water was made basic by addition of 50% NaOH, and the resulting solution was extracted into warm EtOAc. The combined organic layers were filtered and EtOAc was replaced by isopropanol via distillation. To the hot isopropanol solution was added 3.4 mL of 6N HCl and the resultant mixture was cooled slowly to 15 degrees C. Crystals of the resulting HCl salt were isolated by filtration, rinsed with isopropanol, and dried under vacuum at 70 degrees C. to give 6.08 g (58.8%) of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine hydrochloride salt, m.p.=262.0-263.0° C., MS (M+H)=401.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.205 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.